(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a chromene-derived molecule characterized by a Z-configuration at the imino group, a 3,5-difluorophenyl substituent, a methoxy group at the 8-position of the chromene core, and a furan-2-ylmethyl carboxamide moiety. The Z-configuration ensures specific spatial orientation, which may influence intermolecular interactions and biological activity. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the furan heterocycle contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O4/c1-28-19-6-2-4-13-8-18(21(27)25-12-17-5-3-7-29-17)22(30-20(13)19)26-16-10-14(23)9-15(24)11-16/h2-11H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBWAWDKRWFQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide, identified by its CAS number 1327169-53-8, belongs to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chromene derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.3 g/mol. The structure features a chromene core substituted with a difluorophenyl group and a furan ring, which enhances its biological reactivity and specificity.
| Property | Value |
|---|---|
| CAS Number | 1327169-53-8 |
| Molecular Formula | C21H14F2N2O3 |
| Molecular Weight | 380.3 g/mol |
| Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation. For instance, studies have shown that similar chromene derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways .
Biological Activity Studies
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves induction of apoptosis through modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the difluorophenyl group enhances its lipophilicity, allowing better membrane penetration and interaction with bacterial targets .
- Anti-inflammatory Effects : Preliminary studies suggest that this chromene derivative can reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. It appears to modulate the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and stability |
| Furan Ring | Increases electron density for receptor binding |
| Methoxy Group | Contributes to solubility and bioavailability |
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells using MTT assay. The IC50 value was found to be approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50 = 0.05 μM).
- Inhibition of COX Enzymes : Another investigation focused on the inhibitory effect on COX enzymes where the compound demonstrated an IC50 value of 12 μM against COX-1 and 10 μM against COX-2, suggesting potential as an anti-inflammatory agent .
Scientific Research Applications
Biological Activities and Therapeutic Applications
The biological activities of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide have been investigated in several studies. Key therapeutic areas include:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit cell proliferation through the modulation of specific signaling pathways, such as those involving kinases and transcription factors.
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Synthetic Routes and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of appropriate aniline derivatives with chromene carboxylic acids to form imine intermediates.
- Functionalization : Subsequent reactions allow for the introduction of the furan and methoxy groups, enhancing the compound's biological properties and stability .
Future Directions in Research
Continued research on (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxychromene is warranted to explore:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding of its therapeutic potential.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing efficacy and safety in living organisms.
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
A closely related compound, (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327178-66-4), differs in the substitution pattern of the phenyl ring (3,4-difluoro vs. 3,5-difluoro) and the heterocyclic carboxamide group (thiazol vs. furan) . In contrast, the 3,4-difluoro analogue may exhibit altered electronic properties due to asymmetry, affecting solubility and reactivity.
Table 1: Comparison of Phenyl Substituent Effects
Heterocyclic Modifications: Furan vs. Thiazol
The substitution of furan-2-ylmethyl (target compound) with thiazol-2-yl ( compound) introduces distinct electronic and steric profiles. Thiazol contains a sulfur atom, enabling hydrogen bonding and metal coordination, whereas furan’s oxygen atom participates in weaker dipole interactions. This difference may influence pharmacokinetics; for example, thiazol-containing compounds often exhibit higher metabolic stability due to sulfur’s resistance to oxidation .
Table 2: Heterocyclic Group Comparison
| Compound | Heterocycle | Molecular Weight | Key Interactions |
|---|---|---|---|
| Target Compound | Furan | ~413.4* | π-π stacking, dipole |
| Compound | Thiazol | 413.4 | Metal coordination, H-bond |
*Estimated based on structural analogy.
Functional Group Variations: Imino vs. Acetyl Amino
In Example 6 of -amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide features a hydroxy-acetyl amino linkage instead of the imino group in the target compound . The imino group (C=N) in the target compound may adopt tautomeric forms (e.g., enamine-imine equilibrium), affecting solubility and reactivity.
Application-Oriented Analogues
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), a pesticide from , shares the difluorobenzamide motif with the target compound . However, diflubenzuron’s urea derivative and 2,6-difluoro substitution contrast with the target’s imino chromene scaffold. Fluorine’s position (2,6 vs. 3,5) influences steric bulk and electronic effects, suggesting that the target compound may exhibit divergent bioactivity, possibly in non-pesticidal applications such as medicinal chemistry.
Q & A
Q. What synthetic strategies are recommended for preparing (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A viable route involves coupling a pre-synthesized chromene-3-carboxylic acid derivative with furan-2-ylmethylamine under amide-forming conditions. Key steps include:
- Deprotonation : Use potassium carbonate or triethylamine in anhydrous DMF to activate the carboxylic acid intermediate .
- Coupling : Employ carbodiimide-based reagents (e.g., DCC) or coupling agents like HATU to facilitate amide bond formation.
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (acetone or methanol) yields high-purity crystals suitable for X-ray diffraction .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (DMF vs. THF) critically influence yield. Design of Experiments (DoE) can systematically optimize parameters like stoichiometry and reaction time .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (in CDCl3 or DMSO-d6) confirms regiochemistry, Z/E isomerism, and substituent positions. For example, the imino proton in the (2Z) configuration shows a distinct downfield shift (~δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with methanol/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- 2D NMR (COSY, HSQC, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE between furan methylene and chromene methoxy groups) .
- Variable-Temperature NMR : Identifies conformational exchange broadening in imino or amide protons .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, cross-validated with experimental data .
Q. What strategies are effective for elucidating the pharmacological mechanism of action of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorophenyl, furan methyl) to assess impact on bioactivity. For example, replacing 3,5-difluorophenyl with 4-fluorophenyl may reduce kinase inhibition potency .
- Target Identification : Use affinity chromatography or photoaffinity labeling with a biotinylated analog to isolate binding proteins. Validate targets via SPR or ITC binding assays .
- In Silico Docking : Molecular docking (AutoDock Vina) into active sites of kinases or GPCRs predicts binding modes. Compare with analogs like 3-acyl-2-alkenylfurans to identify critical interactions .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., acetone/water, DMSO/ethyl acetate) to induce slow crystallization. For hydrophobic derivatives, use vapor diffusion with hexane .
- Additives : Add trace acetic acid or DMF to stabilize hydrogen-bonding networks.
- Cryocooling : Flash-cool crystals to 100 K using liquid nitrogen to minimize disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
